molecular formula C6H5N3S B3187818 Benzo[d][1,2,3]thiadiazol-7-amine CAS No. 1753-30-6

Benzo[d][1,2,3]thiadiazol-7-amine

Cat. No.: B3187818
CAS No.: 1753-30-6
M. Wt: 151.19 g/mol
InChI Key: XQCZRCITUIOCHI-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-7-amine is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,2,3]thiadiazol-7-amine typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method includes the use of microwave irradiation to promote the reaction, which enhances the yield and reduces reaction time . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is encouraged to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazoles and benzothiazoles, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of Benzo[d][1,2,3]thiadiazol-7-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Benzo[d][1,2,3]thiadiazol-7-amine can be compared with other similar compounds, such as:

    Benzothiazole: Shares a similar benzene-thiazole structure but lacks the diazole ring.

    Thiadiazole: Contains the thiadiazole ring but without the fused benzene ring.

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs .

List of Similar Compounds

  • Benzothiazole
  • Thiadiazole
  • Benzimidazole

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1,2,3-benzothiadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZRCITUIOCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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